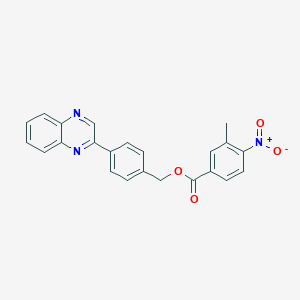![molecular formula C23H25N3O4 B6002105 2-({4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B6002105.png)
2-({4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPI or 1-(3,4-dimethoxybenzoyl)-4-(3-(1-piperazinyl)carbonyl)-1H-indole. DPI belongs to the class of indole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DPI involves the inhibition of various enzymes and signaling pathways. DPI has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular cyclic nucleotide levels. This inhibition leads to an increase in cyclic nucleotide levels, which can modulate various cellular processes. In addition, DPI has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects in animal models. DPI has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of arthritis. In addition, DPI has been shown to reduce the levels of amyloid beta protein in animal models of Alzheimer's disease. Furthermore, DPI has been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPI has several advantages and limitations for lab experiments. One advantage is that DPI is a synthetic compound, which allows for precise control over its chemical structure and purity. This allows for reproducibility of experiments and reduces variability between experiments. However, one limitation is that DPI may have off-target effects due to its inhibition of various enzymes and signaling pathways. This can make it difficult to determine the specific mechanism of action of DPI.
Direcciones Futuras
There are several future directions for research on DPI. One direction is to study the potential use of DPI in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of DPI in humans to determine its safety and efficacy. Furthermore, future research can focus on developing more potent and selective inhibitors of specific enzymes and signaling pathways targeted by DPI.
Métodos De Síntesis
DPI is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine, followed by the reaction with indole-3-carboxaldehyde. The final step involves the reaction with ammonium acetate to yield DPI. This method has been optimized to achieve high yields and purity of DPI.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. DPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DPI has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Furthermore, DPI has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-8-7-16(13-21(20)30-2)14-22(27)25-9-11-26(12-10-25)23(28)19-15-17-5-3-4-6-18(17)24-19/h3-8,13,15,24H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFNXIBBZYOFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorophenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002023.png)
![N'-(2-hydroxy-5-nitrobenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6002047.png)
![1-(ethylsulfonyl)-N-{3-[methyl(phenyl)amino]propyl}-4-piperidinecarboxamide](/img/structure/B6002052.png)
![ethyl 4-[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6002058.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6002067.png)

![5,5-dimethyl-2-[1-(methylamino)butylidene]-1,3-cyclohexanedione](/img/structure/B6002076.png)
![3,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6002083.png)
![5-bromo-2-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenol](/img/structure/B6002088.png)
![N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6002103.png)
![2-[1-cyclopentyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002118.png)
![N-1-adamantyl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B6002121.png)
![N-benzyl-N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B6002138.png)
